molecular formula C14H16N2O3 B12469102 N'-cyclohexylidene-1,3-benzodioxole-5-carbohydrazide

N'-cyclohexylidene-1,3-benzodioxole-5-carbohydrazide

Cat. No.: B12469102
M. Wt: 260.29 g/mol
InChI Key: CTSQGRQPOHMGST-UHFFFAOYSA-N
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Description

N’-Cyclohexylidene-2H-1,3-benzodioxole-5-carbohydrazide is an organic compound that belongs to the class of benzodioxole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Cyclohexylidene-2H-1,3-benzodioxole-5-carbohydrazide typically involves the reaction of 2H-1,3-benzodioxole-5-carbohydrazide with cyclohexanone under reflux conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of N’-Cyclohexylidene-2H-1,3-benzodioxole-5-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-Cyclohexylidene-2H-1,3-benzodioxole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the nature of the reagents used .

Scientific Research Applications

N’-Cyclohexylidene-2H-1,3-benzodioxole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Cyclohexylidene-2H-1,3-benzodioxole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate signaling pathways involved in cell growth and proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-Cyclododecylidene-2H-1,3-benzodioxole-5-carbohydrazide
  • N’-Cyclohexylidene-2H-1,3-benzodioxole-5-carbohydrazide
  • N’-Cyclohexylidene-2H-1,3-benzodioxole-5-carbohydrazide

Uniqueness

N’-Cyclohexylidene-2H-1,3-benzodioxole-5-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

N-(cyclohexylideneamino)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C14H16N2O3/c17-14(16-15-11-4-2-1-3-5-11)10-6-7-12-13(8-10)19-9-18-12/h6-8H,1-5,9H2,(H,16,17)

InChI Key

CTSQGRQPOHMGST-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC(=O)C2=CC3=C(C=C2)OCO3)CC1

Origin of Product

United States

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